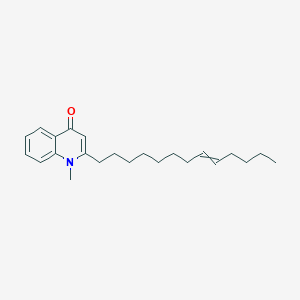
(Z)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one is a natural product found in Tetradium ruticarpum with data available.
Scientific Research Applications
Chemical Synthesis and Characterization : The compound has been synthesized and characterized in various studies. For instance, Tanjung et al. (2017) isolated a similar compound from Melicope moluccana and used UV, IR, HRESIMS, 1D, and 2D-NMR spectroscopy for elucidation Tanjung et al., 2017.
Antimicrobial Applications : Some quinoline derivatives have shown potential as antimicrobial agents. For example, Holla et al. (2005) synthesized substituted 1,2,3-triazoles and screened them for antimicrobial activity Holla et al., 2005.
Biological Zinc(II) Detection : Quinoline derivatives have been used in the development of fluorescent probes for Zn(II) detection. McQuade and Lippard (2010) synthesized cell-trappable quinoline-derivatized fluoresceins that exhibit dramatic increases in fluorescence upon Zn(II) binding McQuade & Lippard, 2010.
Catalytic Activity in Chemical Reactions : Rehman et al. (2019) reported on Zn(II) complexes with quinoline-supported amidate ligands that demonstrated efficient catalysis in various transesterification reactions Rehman et al., 2019.
Chemosensors for Metal Ions Detection : Quinoline-based compounds are effective chemosensors for metal ions. Park et al. (2015) synthesized a chemosensor for Zn2+ that showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution Park et al., 2015.
Anticancer Activity : Quinoline derivatives have been explored for their potential anticancer properties. Luo et al. (2021) synthesized Ag(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups and studied their anticancer activity Luo et al., 2021.
Application in Fluorescent Sensing : Zhou et al. (2010) developed a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform, showing high selectivity and sensitivity Zhou et al., 2010.
Synthesis and Crystal Structure Analysis : The compound has been used in the synthesis and crystal structure analysis in various researches. For instance, Wei et al. (2013) synthesized N-methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline and determined its crystal structure Wei et al., 2013.
properties
Product Name |
(Z)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one |
|---|---|
Molecular Formula |
C23H33NO |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-methyl-2-tridec-8-enylquinolin-4-one |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3 |
InChI Key |
HWFYWIVOYBPLQU-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Canonical SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
synonyms |
evocarpine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)
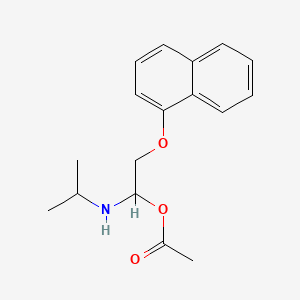
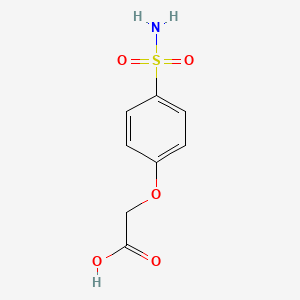

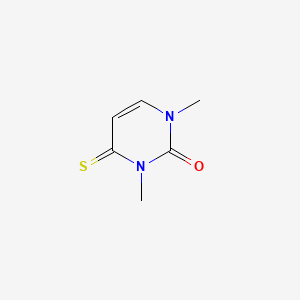

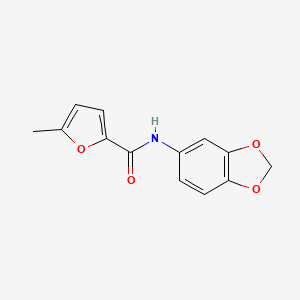
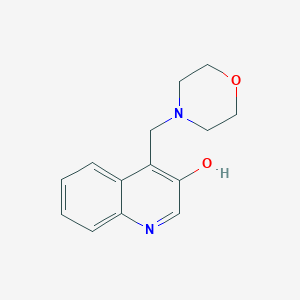
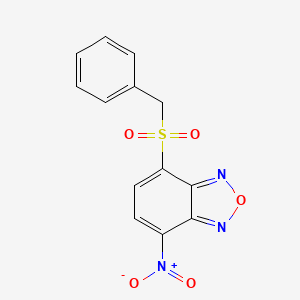

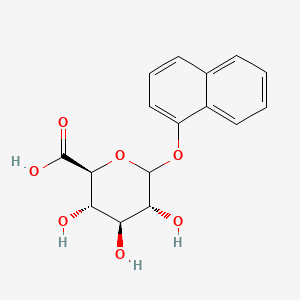

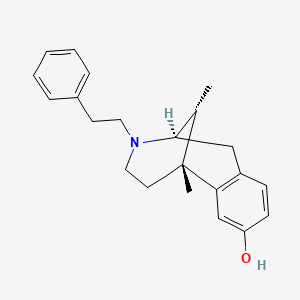
![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)